molecular formula C10H13N3OS B12963497 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Cat. No.: B12963497
M. Wt: 223.30 g/mol
InChI Key: CJFHOLFWSPSFTK-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,5-a]pyrazine core with the thiophene ring attached at the 2-position. Common reagents used in these reactions include aldehydes, amines, and thiophene derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods allow for the efficient and cost-effective production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and substituted imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse modifications, which can lead to a wide range of applications in various fields .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-thiophen-2-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C10H13N3OS/c14-10-12-4-3-11-6-8(12)7-13(10)9-2-1-5-15-9/h1-2,5,8,11H,3-4,6-7H2

InChI Key

CJFHOLFWSPSFTK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC=CS3

Origin of Product

United States

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